molecular formula C15H12ClNO3 B2855891 4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol CAS No. 382156-27-6

4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol

Cat. No. B2855891
CAS RN: 382156-27-6
M. Wt: 289.72
InChI Key: AHINMAVDDOJLGK-RQZCQDPDSA-N
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Description

The compound “4-chloro-2-[(E)-(2,3-dihydro-1,4-benzodioxin-6-ylimino)methyl]phenol” is a Schiff base ligand . Schiff bases are known to coordinate to metal atoms in different ways under different reaction conditions . They have a diverse spectrum of biological and pharmaceutical activities .


Synthesis Analysis

The Schiff base ligand was synthesized in a methanolic medium . It was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The yield was 73.91%, and the color of the product was brown .


Molecular Structure Analysis

The Schiff base ligand coordinated to the metal (II) ion via the azomethine nitrogen and phenolic . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L is the Schiff base ligand (C13H9ClFNO) and M is Mn, Co, Ni, Cu, and Zn . A six-coordinated octahedral geometry for all these complexes was proposed .


Chemical Reactions Analysis

The Schiff base ligand and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity . The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .


Physical And Chemical Properties Analysis

The Schiff base ligand has a melting point greater than 350°C . Its molar conductance is 16 Ohm-1·cm2·mol^-1 .

Mechanism of Action

The mechanism of action of 4-CIMP is not fully understood. However, it is believed that 4-CIMP acts as an alkylating agent, which means that it can react with certain molecules, such as proteins or nucleic acids, to form covalent bonds. It is also believed that 4-CIMP can act as a proton donor, which means that it can donate protons to molecules and thus increase the acidity of the reaction mixture.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CIMP are not fully understood. However, it is believed that 4-CIMP can act as a proton donor, which means that it can increase the acidity of the reaction mixture and thus affect the metabolism of various compounds. In addition, 4-CIMP has been studied for its potential use in drug discovery, as it can be used to synthesize compounds that may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The advantages of using 4-CIMP in laboratory experiments include its low cost and availability, its ability to act as a reagent in organic synthesis, and its potential for use in various biochemical and physiological studies. However, there are some limitations to using 4-CIMP in laboratory experiments, such as its potential toxicity and the fact that it can react with certain molecules to form covalent bonds.

Future Directions

There are a number of potential future directions for 4-CIMP research. These include further studies on its mechanism of action, its potential use in drug discovery, its potential toxicity, and its potential applications in biomedical research. In addition, further research could be conducted on the synthesis of 4-CIMP, as well as its potential use in organic synthesis and biochemical and physiological studies.

Synthesis Methods

4-CIMP is synthesized using a reaction between 4-chloro-2-methylphenol and ethylenediamine. The reaction is catalyzed by a Lewis acid and proceeds in two steps: first, the formation of an intermediate iminium ion, and second, the addition of the ethylenediamine to the iminium ion to form 4-CIMP. The reaction is typically conducted in an aqueous medium, such as water or an aqueous buffer solution, and the product can be isolated by filtration or extraction.

Scientific Research Applications

4-CIMP has been studied for its potential use in various scientific research applications, such as organic synthesis, biochemical and physiological studies, and drug discovery. 4-CIMP can be used as a reagent in organic synthesis, as it can be used to synthesize compounds such as amines, alcohols, and ethers. In addition, 4-CIMP has been studied for its potential use in biochemical and physiological studies, as it can be used to study the metabolism of various compounds and the effects of these compounds on biological systems. Finally, 4-CIMP has been studied for its potential use in drug discovery, as it can be used to synthesize compounds that may have potential therapeutic applications.

properties

IUPAC Name

4-chloro-2-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-11-1-3-13(18)10(7-11)9-17-12-2-4-14-15(8-12)20-6-5-19-14/h1-4,7-9,18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHINMAVDDOJLGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N=CC3=C(C=CC(=C3)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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